molecular formula C13H11NO2 B071911 Methyl 2-phenylnicotinate CAS No. 188797-88-8

Methyl 2-phenylnicotinate

Cat. No.: B071911
CAS No.: 188797-88-8
M. Wt: 213.23 g/mol
InChI Key: KWUIFNXSOUKTKE-UHFFFAOYSA-N
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Description

Methyl 2-phenylnicotinate is an organic compound with the molecular formula C13H11NO2 It is a derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and a phenyl group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-phenylnicotinate can be synthesized through several methods. One common approach involves the esterification of 2-phenylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-phenylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenyl group and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-phenylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Methyl 2-phenylnicotinate can be compared with other similar compounds such as:

    Methyl nicotinate: Both compounds are esters of nicotinic acid, but methyl nicotinate lacks the phenyl group.

    Ethyl 2-phenylnicotinate: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and applications.

    2-Phenylnicotinic acid: The parent acid of this compound, which can undergo similar reactions but with different reactivity due to the absence of the ester group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 2-phenylnicotinate is a derivative of nicotinic acid and has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on diverse research findings.

This compound (C13H11NO2) is characterized by its structural features which include a methyl ester group attached to the 2-position of the phenylnicotinic acid. Its chemical structure can be represented as follows:

Methyl 2 phenylnicotinate CID 10751082 \text{Methyl 2 phenylnicotinate}\quad \text{ CID 10751082 }

Synthesis

The synthesis of this compound typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction can be summarized as follows:

Nicotinic Acid+MethanolH2SO4Methyl 2 phenylnicotinate+Water\text{Nicotinic Acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 2 phenylnicotinate}+\text{Water}

This method yields a white crystalline solid that can be purified through column chromatography.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study utilizing the well diffusion method demonstrated its effectiveness against various gram-positive and gram-negative bacteria. The inhibition zones were measured, revealing that certain derivatives exhibited stronger antibacterial activity compared to others.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Control (Ampicillin)Staphylococcus aureus20
Control (Ampicillin)Escherichia coli18

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with different concentrations of the compound.

Table 2: Cytotoxicity of this compound on MCF-7 Cells

Concentration (µg/ml)% Cell Viability
0100
1085
5070
10055

At a concentration of 100 µg/ml, this compound demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent.

Case Studies

  • Antinociceptive Activity : A study assessed the analgesic effects of methyl nicotinate (related compound) using acetic acid-induced writhing tests in mice. The results indicated that doses of methyl nicotinate significantly reduced pain responses, suggesting central and peripheral antinociceptive properties .
  • Brain Penetration Studies : Research into related compounds has indicated that modifications to the structure can enhance brain penetration, which is crucial for treating central nervous system disorders. Compounds similar to this compound have shown improved blood-brain barrier permeability, making them candidates for further development in neuropharmacology .

Properties

IUPAC Name

methyl 2-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-8-5-9-14-12(11)10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUIFNXSOUKTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444370
Record name Methyl 2-phenylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188797-88-8
Record name 3-Pyridinecarboxylic acid, 2-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188797-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-phenylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 2-chloronicotinate (3.10 g, 18.1 mmol), phenyltributyltin (6.30 g, 17 mmol), lithium chloride (5.04 g, 120 mmol), and tetrakis(triphenylphosphine)palladium (1.12 g, 1 mmol) in toluene (65 ml) was degassed and then stirred under a nitrogen atmosphere overnight at 90° C. and at reflux for 5 hours. The cooled reaction mixture was filtered, the filtrate evaporated, and the residue partitioned between acetonitrile (50 ml) and hexane (5×20 ml). The combined hexane layers were extracted with hydrochloric acid (lM, 4×10 ml), the extracts washed with ethyl acetate (15 ml), and basified (4M NaOH). The resulting suspension was extracted with dichloromethane (4×10 ml), the combined extracts dried over MgSO4 and evaporated to leave a colourless oil. Meanwhile, the acetonitrile layer from above was evaporated and the residual oil dissolved in diethyl ether (50 ml) and ethyl acetate (25 ml) and the solution extracted with hydrochloric acid (1M, 4×10 ml). Basification of the acid extracts (4M NaOH) and extraction of the resulting suspension with dichloromethane (4×10 ml) followed by drying of the combined extracts with MgSO4 and evaporation gave an oil which was combined with that obtained as described above (2.62 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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